1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
CAS No.: 1005293-33-3
Cat. No.: VC5140938
Molecular Formula: C18H19ClN6O2
Molecular Weight: 386.84
* For research use only. Not for human or veterinary use.
![1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea - 1005293-33-3](/images/structure/VC5140938.png)
Specification
CAS No. | 1005293-33-3 |
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Molecular Formula | C18H19ClN6O2 |
Molecular Weight | 386.84 |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Standard InChI | InChI=1S/C18H19ClN6O2/c1-2-27-16-9-7-15(8-10-16)25-17(22-23-24-25)12-21-18(26)20-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,26) |
Standard InChI Key | KVQGASVFBCNAEU-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Structural Overview
The compound is a urea derivative featuring two distinct aromatic substituents:
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(4-chlorophenyl)methyl group attached to one nitrogen atom.
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[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl group attached to the other nitrogen atom.
Key Features:
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Molecular Formula:
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Functional Groups:
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Urea core ().
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Tetrazole ring (a five-membered nitrogen-rich heterocycle).
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Substituted phenyl groups with electron-donating (ethoxy) and electron-withdrawing (chloro) groups.
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Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions combining:
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Formation of the tetrazole ring: Typically achieved through cyclization of azide precursors with nitriles under acidic or thermal conditions.
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Urea bond formation: Reaction between an amine and an isocyanate or carbamoyl chloride.
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Substitution reactions: Introduction of the chlorophenyl and ethoxyphenyl groups via nucleophilic aromatic substitution or alkylation.
General Reaction Scheme:
Further modifications introduce the tetrazole and aromatic substituents.
Medicinal Chemistry
The urea backbone combined with tetrazole functionality suggests potential biological activity:
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Enzyme Inhibition: Urea derivatives are known inhibitors of enzymes like urease, which is implicated in diseases such as peptic ulcers and kidney stones .
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Antimicrobial Activity: Tetrazole-containing compounds often demonstrate antimicrobial properties due to their ability to disrupt microbial enzymes.
Material Science
Tetrazole derivatives are studied for:
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High nitrogen content, which makes them candidates for energetic materials.
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Coordination chemistry applications due to their ability to bind metal ions.
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are commonly employed:
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NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to aromatic rings, urea protons, and tetrazole hydrogens.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detection of characteristic urea () and tetrazole () stretches.
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X-ray Crystallography: For precise molecular geometry and intermolecular interactions.
Potential Challenges
While promising, challenges include:
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Synthetic Complexity: Multi-step synthesis may require optimization for scalability.
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Toxicity Concerns: The presence of halogens (chlorine) necessitates thorough toxicological evaluation before pharmaceutical applications.
Future Research Directions
To fully realize the potential of this compound:
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Conduct in vitro biological assays to evaluate antimicrobial, anticancer, or enzyme inhibitory activity.
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Explore derivatives by modifying substituents to enhance activity or solubility.
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Investigate coordination behavior with metals for material science applications.
This comprehensive analysis highlights the importance of 1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea in modern chemistry and its promising future in diverse fields such as pharmaceuticals and materials science. Further experimental data will solidify its role in these domains.
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